molecular formula C14H14BrNO4 B341448 Butyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

Butyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

Cat. No.: B341448
M. Wt: 340.17 g/mol
InChI Key: JQSGGQBVLNLZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound with the molecular formula C14H14BrNO4. It is a derivative of isoindoline and contains a bromine atom, making it a brominated organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves the reaction of 5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered properties.

    Oxidation Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while reduction and oxidation can lead to the formation of different functionalized compounds .

Scientific Research Applications

Butyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindoline moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • Ethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • Propyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Uniqueness

Butyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its specific butyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the bromine atom also adds to its distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

butyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C14H14BrNO4/c1-2-3-6-20-12(17)8-16-13(18)10-5-4-9(15)7-11(10)14(16)19/h4-5,7H,2-3,6,8H2,1H3

InChI Key

JQSGGQBVLNLZFL-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br

Canonical SMILES

CCCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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